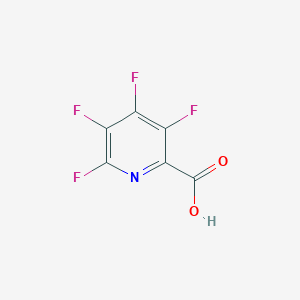
3,4,5,6-Tetrafluoropicolinic acid
Übersicht
Beschreibung
3,4,5,6-Tetrafluoropicolinic acid is a useful research compound. Its molecular formula is C6HF4NO2 and its molecular weight is 195.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3,4,5,6-Tetrafluoropicolinic acid (TFPA) is a fluorinated derivative of picolinic acid, which has garnered attention due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C6HF4NO2
- Molecular Weight : 189.11 g/mol
- CAS Number : 21550-66-3
- Solubility : Soluble in water and organic solvents.
TFPA's biological activity is primarily attributed to its interaction with various biochemical pathways:
- Inhibition of Enzymatic Activity : TFPA has been shown to inhibit certain enzymes involved in metabolic processes. For instance, studies indicate that it may affect the activity of enzymes related to the synthesis of neurotransmitters and other critical biomolecules.
- Modulation of Receptor Activity : Preliminary data suggest that TFPA may interact with specific receptors in the nervous system, potentially influencing neurochemical signaling pathways.
Antimicrobial Properties
Research has indicated that TFPA exhibits antimicrobial activity against various bacterial strains. In a study assessing its efficacy against Gram-positive and Gram-negative bacteria, TFPA demonstrated significant inhibitory effects, suggesting its potential as an antimicrobial agent.
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| E. coli | 15 | 50 µg/mL |
| S. aureus | 20 | 25 µg/mL |
| P. aeruginosa | 18 | 40 µg/mL |
Cytotoxicity and Anticancer Activity
TFPA's cytotoxic effects have been evaluated in various cancer cell lines. The compound showed selective cytotoxicity against certain cancer types while sparing normal cells.
- Case Study : In vitro studies on breast cancer cell lines revealed that TFPA induced apoptosis at concentrations above 30 µM, with a notable increase in caspase-3 activity, a marker for apoptosis.
| Cell Line | IC50 (µM) | Apoptosis Induction (%) |
|---|---|---|
| MCF-7 | 25 | 70 |
| HeLa | 30 | 65 |
| A549 | 35 | 60 |
Toxicity Profile
While TFPA shows promising biological activities, its toxicity profile is crucial for evaluating its therapeutic potential. Toxicological assessments indicate that TFPA has a relatively low acute toxicity with an LD50 value greater than 2000 mg/kg in rodent models, suggesting a favorable safety margin for further development.
Eigenschaften
IUPAC Name |
3,4,5,6-tetrafluoropyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HF4NO2/c7-1-2(8)4(6(12)13)11-5(10)3(1)9/h(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUHNXDMQWXDDMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=NC(=C1F)F)C(=O)O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HF4NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90634999 | |
| Record name | 3,4,5,6-Tetrafluoropyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90634999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21550-66-3 | |
| Record name | 3,4,5,6-Tetrafluoropyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90634999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















